molecular formula C19H20ClN5O2 B2489935 3-烯丙基-9-(3-氯-4-甲基苯基)-1-甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘧啶-2,4(1H,3H)-二酮 CAS No. 922452-48-0

3-烯丙基-9-(3-氯-4-甲基苯基)-1-甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘧啶-2,4(1H,3H)-二酮

货号 B2489935
CAS 编号: 922452-48-0
分子量: 385.85
InChI 键: PWOYGOXEXDGQQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Purine derivatives have been widely studied for their potential in various applications due to their unique structural and chemical properties. The synthesis and analysis of these compounds, including "3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," involve complex reactions and structural elucidation techniques.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions, including cyclization, alkylation, and substitution reactions. For instance, compounds similar to the one might be synthesized through cycloaddition reactions or by building the purine ring system step by step from simpler precursors. Techniques such as the Sonogashira reaction, cycloaddition of alkyl azides, and intramolecular alkylation have been mentioned in the literature for constructing purine scaffolds (Šimo, Rybár, & Alföldi, 2000; Šimo, Rybár, & Alföldi, 1998).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for analyzing the molecular structure of purine derivatives. It can reveal detailed information about the conformation and arrangement of atoms within the molecule. For related compounds, crystal structure analysis has shown specific conformations and molecular interactions (D. Shi et al., 2007).

科学研究应用

神经退行性疾病治疗

  • 该化合物已被研究用于治疗帕金森病和阿尔茨海默病等神经退行性疾病。一项研究开发了一系列带有不同取代基的嘧啶嘧啶二酮类化合物库,评估它们与腺苷受体和单胺氧化酶(MAOs)的相互作用,这些是神经退行性疾病的关键靶点。这导致了强效的MAO-B抑制剂和双靶点腺苷受体拮抗剂的发现,暗示其在神经退行性疾病治疗中的作用 (Koch et al., 2013)

抗炎特性

  • 基于嘧啶嘧啶二酮环系统的一系列取代类似物,类似于给定化合物的结构,展现出显著的抗炎活性。这在慢性炎症模型中观察到,表明在与炎症相关的疾病中有潜在应用 (Kaminski et al., 1989)

神经退行性疾病的多靶点药物

  • 已合成并评估了嘧啶嘧啶二酮作为多靶点药物,结合腺苷受体拮抗活性和MAO-B阻断。这种双靶点方法可能为神经退行性疾病,特别是帕金森病提供症状缓解和疾病修饰效果 (Załuski et al., 2019)

结合亲和力和腺苷受体

  • 已研究了嘧啶嘧啶和嘧

属性

IUPAC Name

9-(3-chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-4-8-25-17(26)15-16(22(3)19(25)27)21-18-23(9-5-10-24(15)18)13-7-6-12(2)14(20)11-13/h4,6-7,11H,1,5,8-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOYGOXEXDGQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。